3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Catalog No.
S15445086
CAS No.
M.F
C9H9BO3
M. Wt
175.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

Product Name

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)benzaldehyde

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

InChI

InChI=1S/C9H9BO3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6-7H,4-5H2

InChI Key

JEHPFHFCQSKDHP-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC(=CC=C2)C=O

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde, also known as 3-Formylphenylboronic Acid Pinacol Ester, is an organoboron compound characterized by the presence of a benzaldehyde functional group and a dioxaborolane moiety. Its molecular formula is C13H17BO3C_{13}H_{17}BO_3 with a molecular weight of approximately 232.09 g/mol. This compound typically appears as a white to light yellow powder or crystalline solid and is noted for its air sensitivity, requiring storage under inert gas conditions to maintain stability .

The reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is influenced by both the aldehyde group and the boron-containing dioxaborolane structure. Key reactions include:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other functionalized products.
  • Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions due to the presence of the boron atom, allowing for the formation of biaryl compounds .
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

While specific biological activity data for 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde is limited, organoboron compounds are often explored for their potential in medicinal chemistry. Boron-containing compounds have been associated with various biological activities, including:

  • Anticancer Properties: Some studies suggest that organoboron compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity: Certain derivatives exhibit antimicrobial properties against various pathogens.

Further research is needed to elucidate the specific biological effects of this compound .

Synthesis of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde can be achieved through several methods:

  • Borylation of Aldehydes: Reaction of a suitable phenolic compound with boron reagents (e.g., boronic acids) under specific conditions can yield the desired product.
  • Pinacol Coupling: The reaction between pinacol and a boronic acid derivative followed by oxidation can lead to the formation of this compound.
  • Direct Functionalization: Utilizing transition metal catalysis to functionalize aromatic compounds directly with boron reagents.

These methods often require careful control of reaction conditions to optimize yield and purity .

3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde has several noteworthy applications:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis for constructing complex molecular architectures.
  • Material Science: Used in the development of new materials and polymers due to its unique chemical properties.
  • Pharmaceutical Development: Potential applications in drug discovery and development due to its biological activity .

Interaction studies involving 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. Additionally, studies on its interaction with biological targets are necessary to understand its pharmacological potential. These interactions can provide insights into how modifications to the dioxaborolane structure may enhance or alter its biological activity .

Several compounds share structural similarities with 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde380151-86-00.98
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde128376-64-70.98
4-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid515131-35-80.91
3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid269409-74-70.91

Uniqueness

The uniqueness of 3-(1,3,2-Dioxaborolan-2-yl)benzaldehyde lies in its specific arrangement of functional groups which allows it to participate effectively in cross-coupling reactions while also providing potential biological activity that may not be present in simpler derivatives or analogs. This combination of properties makes it a valuable compound in both synthetic and medicinal chemistry .

Hydrogen Bond Acceptor Count

3

Exact Mass

176.0644743 g/mol

Monoisotopic Mass

176.0644743 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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